molecular formula C20H20FN3O3S2 B2652141 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole CAS No. 886934-29-8

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole

Cat. No.: B2652141
CAS No.: 886934-29-8
M. Wt: 433.52
InChI Key: MBQZSFPUWCHDOL-UHFFFAOYSA-N
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Description

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction with a suitable halide derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

    Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity to its targets, while the ethanesulfonyl group can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole include:

The unique combination of the fluorine atom, piperazine moiety, and ethanesulfonyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-ethylsulfonylphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZSFPUWCHDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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